molecular formula C14H14FN3O3S B1442105 2-[5-Fluoro-2-(toluene-4-sulfonylimino)-2H-pyridin-1-yl]-acetamide CAS No. 1123163-32-5

2-[5-Fluoro-2-(toluene-4-sulfonylimino)-2H-pyridin-1-yl]-acetamide

Cat. No. B1442105
M. Wt: 323.34 g/mol
InChI Key: MKFJRJIIEZXKEU-VKAVYKQESA-N
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Patent
US09018208B2

Procedure details

Sodium hydride (5.0 g, 0.21 mol) in N,N-Dimethylformamide (370 mL) was treated portion wise with N-(5-Fluoro-pyridin-2-yl)-4-methyl-benzenesulfonamide (compound a, 50 g, 0.2 mol). After stirring for 20 minutes, iodoacetamide (30 g, 0.2 mol) was added in one portion. The reaction stirred overnight at room temperature. The solvent was removed to give a brown solid. The crude material was diluted with 500 ml of ethyl acetate and 100 mL of water and stirred for 2 hours. The solid was collected by filtration and dried to afford 36 g of 2-(5-fluoro-2-(tosylimino)pyridin-1(2H)-yl)acetamide. Rf 0.37, neat ethyl acetate MS m/z 324 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:5]=[CH:6][C:7]([NH:10][S:11]([C:14]2[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=2)(=[O:13])=[O:12])=[N:8][CH:9]=1.I[CH2:22][C:23]([NH2:25])=[O:24]>CN(C)C=O.C(OCC)(=O)C.O>[F:3][C:4]1[CH:5]=[CH:6][C:7](=[N:10][S:11]([C:14]2[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=2)(=[O:13])=[O:12])[N:8]([CH2:22][C:23]([NH2:25])=[O:24])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=NC1)NS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
370 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
ICC(=O)N
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to give a brown solid
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC=1C=CC(N(C1)CC(=O)N)=NS(=O)(=O)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09018208B2

Procedure details

Sodium hydride (5.0 g, 0.21 mol) in N,N-Dimethylformamide (370 mL) was treated portion wise with N-(5-Fluoro-pyridin-2-yl)-4-methyl-benzenesulfonamide (compound a, 50 g, 0.2 mol). After stirring for 20 minutes, iodoacetamide (30 g, 0.2 mol) was added in one portion. The reaction stirred overnight at room temperature. The solvent was removed to give a brown solid. The crude material was diluted with 500 ml of ethyl acetate and 100 mL of water and stirred for 2 hours. The solid was collected by filtration and dried to afford 36 g of 2-(5-fluoro-2-(tosylimino)pyridin-1(2H)-yl)acetamide. Rf 0.37, neat ethyl acetate MS m/z 324 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:5]=[CH:6][C:7]([NH:10][S:11]([C:14]2[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=2)(=[O:13])=[O:12])=[N:8][CH:9]=1.I[CH2:22][C:23]([NH2:25])=[O:24]>CN(C)C=O.C(OCC)(=O)C.O>[F:3][C:4]1[CH:5]=[CH:6][C:7](=[N:10][S:11]([C:14]2[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=2)(=[O:13])=[O:12])[N:8]([CH2:22][C:23]([NH2:25])=[O:24])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=NC1)NS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
370 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
ICC(=O)N
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to give a brown solid
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC=1C=CC(N(C1)CC(=O)N)=NS(=O)(=O)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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